![molecular formula C23H28N4O6S2 B2730580 4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide CAS No. 299955-87-6](/img/structure/B2730580.png)
4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is a useful research compound. Its molecular formula is C23H28N4O6S2 and its molecular weight is 520.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
One of the notable applications of sulfonamide derivatives, which are structurally similar to 4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide, is their ability to inhibit carbonic anhydrases. These enzymes play a crucial role in various physiological processes, including respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. Aromatic sulfonamides have been identified as inhibitors of carbonic anhydrase isoenzymes, showing nanomolar half maximal inhibitory concentrations, indicating potential therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial Activity
Another area of research for sulfonamide-based compounds involves their antimicrobial properties. Compounds containing the sulfonamide group have been synthesized and evaluated for their activity against bacterial and fungal strains. They have shown moderate to significant activity, suggesting their potential as antimicrobial agents. This is particularly relevant in the search for new treatments for antibiotic-resistant bacteria (Chohan & Shad, 2011).
Antitubercular Activity
The fight against tuberculosis, a major global health issue, has also seen the application of sulfonamide derivatives. Novel compounds with the sulfonamide moiety have been synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. These studies are crucial for developing new drugs to combat tuberculosis, especially in the face of rising drug resistance (Dighe, Mahajan, Maste, & Bhat, 2012).
Cancer Research
Sulfonamide derivatives are being explored for their potential in cancer research, particularly as inhibitors of enzymes involved in cancer cell growth and metastasis. The inhibition of carbonic anhydrases, for instance, is a promising approach in targeting tumor acidity and hypoxia, making cancer cells more susceptible to therapy (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Drug Metabolism and Pharmacokinetics
Understanding the metabolic pathways and pharmacokinetics of novel compounds is essential for drug development. Sulfonamide derivatives, including those structurally related to this compound, have been studied to elucidate their metabolic profiles. This research aids in predicting drug interactions, side effects, and efficacy (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Eigenschaften
IUPAC Name |
4-(dipropylsulfamoyl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S2/c1-4-14-27(15-5-2)35(31,32)21-10-6-18(7-11-21)23(28)24-19-8-12-20(13-9-19)34(29,30)26-22-16-17(3)33-25-22/h6-13,16H,4-5,14-15H2,1-3H3,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPPPPZJVIUYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

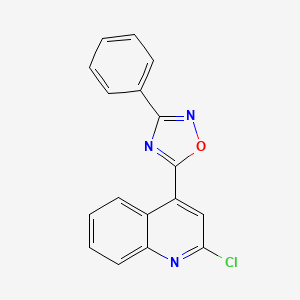
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2730501.png)
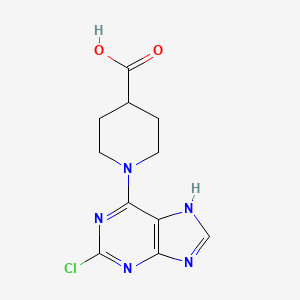
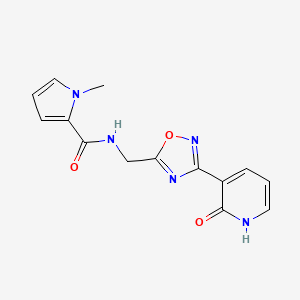
![6-Benzyl-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2730506.png)
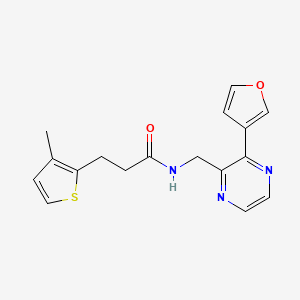
![5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B2730509.png)
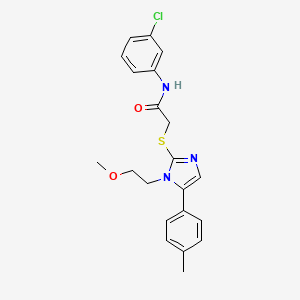
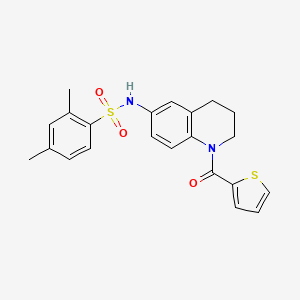
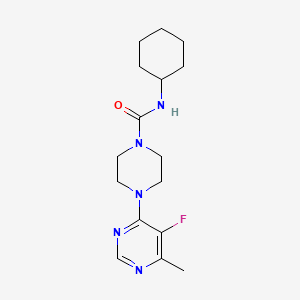
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2730514.png)
![2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2730516.png)
![2-[3-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B2730519.png)
